3-(Trifluoromethyl)azetidine-3-carboxylic acid hydrochloride 3-(Trifluoromethyl)azetidine-3-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13801877
InChI: InChI=1S/C5H6F3NO2.ClH/c6-5(7,8)4(3(10)11)1-9-2-4;/h9H,1-2H2,(H,10,11);1H
SMILES: C1C(CN1)(C(=O)O)C(F)(F)F.Cl
Molecular Formula: C5H7ClF3NO2
Molecular Weight: 205.56 g/mol

3-(Trifluoromethyl)azetidine-3-carboxylic acid hydrochloride

CAS No.:

Cat. No.: VC13801877

Molecular Formula: C5H7ClF3NO2

Molecular Weight: 205.56 g/mol

* For research use only. Not for human or veterinary use.

3-(Trifluoromethyl)azetidine-3-carboxylic acid hydrochloride -

Specification

Molecular Formula C5H7ClF3NO2
Molecular Weight 205.56 g/mol
IUPAC Name 3-(trifluoromethyl)azetidine-3-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C5H6F3NO2.ClH/c6-5(7,8)4(3(10)11)1-9-2-4;/h9H,1-2H2,(H,10,11);1H
Standard InChI Key QGOBTPKHNHAESV-UHFFFAOYSA-N
SMILES C1C(CN1)(C(=O)O)C(F)(F)F.Cl
Canonical SMILES C1C(CN1)(C(=O)O)C(F)(F)F.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of an azetidine ring (a four-membered saturated heterocycle containing one nitrogen atom) substituted at the 3-position with both a trifluoromethyl (CF3-\text{CF}_3) group and a carboxylic acid (COOH-\text{COOH}) group, forming a quaternary carbon center. The hydrochloride salt enhances solubility in polar solvents, a critical factor for biological testing . Key structural identifiers include:

  • IUPAC Name: 3-(Trifluoromethyl)azetidine-3-carboxylic acid hydrochloride

  • SMILES: C1C(CN1)(C(=O)O)C(F)(F)F.Cl\text{C1C(CN1)(C(=O)O)C(F)(F)F.Cl}

  • InChIKey: QGOBTPKHNHAESV-UHFFFAOYSA-N\text{QGOBTPKHNHAESV-UHFFFAOYSA-N}

The trifluoromethyl group induces significant electronic effects, including increased lipophilicity and metabolic stability, while the azetidine ring’s strain influences conformational flexibility .

Physicochemical Characteristics

Table 1 summarizes critical properties derived from experimental and computational data:

PropertyValueSource
Molecular Weight205.56 g/mol
LogP (Octanol-Water)1.10 (estimated)
Water Solubility>10 mg/mL (HCl salt)
pKa (Carboxylic Acid)~2.5 (estimated)
Melting PointNot reported

The hydrochloride salt form improves aqueous solubility, making it suitable for in vitro assays. The CF3-\text{CF}_3 group contributes to a logP value of ~1.10, balancing hydrophobicity and polarity for membrane permeability .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 3-(trifluoromethyl)azetidine-3-carboxylic acid hydrochloride involves multi-step strategies, often starting from azetidine precursors. A representative pathway includes:

  • Ring Formation: Cyclization of γ-amino acids or haloamines to construct the azetidine core .

  • Trifluoromethylation: Introduction of the CF3-\text{CF}_3 group via radical or nucleophilic pathways, using reagents like TMSCF3_3 or CF3_3X (X = I, Br) .

  • Carboxylic Acid Installation: Oxidation of a hydroxymethyl group or hydrolysis of nitriles.

  • Salt Formation: Treatment with HCl to yield the hydrochloride .

A gram-scale method described by Ji et al. (2018) for analogous azetidines involves Pd-catalyzed cross-coupling and ring-closing metathesis, adaptable for this compound . Challenges include managing steric hindrance at the quaternary carbon and minimizing racemization during acid formation .

Industrial Production

Large-scale synthesis employs continuous flow reactors to enhance yield and purity. Key parameters include:

  • Temperature: 0–25°C for trifluoromethylation

  • Catalysts: Palladium or nickel complexes for coupling steps

  • Purification: Recrystallization from ethanol/water mixtures

Applications in Pharmaceutical Research

Drug Discovery

The compound serves as a rigid scaffold in protease inhibitors and kinase modulators. Its stereochemistry and fluorine content improve target binding and pharmacokinetic profiles. Notable applications include:

  • Antiviral Agents: Analogous azetidines inhibit viral proteases by mimicking natural peptide substrates.

  • CNS Therapeutics: Enhanced blood-brain barrier penetration due to moderate logP .

Agrochemistry

Fluorinated azetidines are explored as herbicides and fungicides. The CF3-\text{CF}_3 group disrupts enzymatic pathways in pests, while the azetidine ring provides structural novelty to evade resistance.

Future Perspectives

Synthetic Innovations

Advances in photoredox catalysis may enable milder trifluoromethylation conditions, improving yields . Biocatalytic routes using engineered enzymes are under investigation for enantioselective synthesis.

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